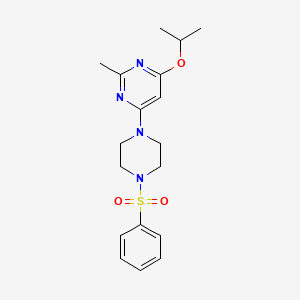

4-Isopropoxy-2-methyl-6-(4-(phenylsulfonyl)piperazin-1-yl)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-Isopropoxy-2-methyl-6-(4-(phenylsulfonyl)piperazin-1-yl)pyrimidine” is a chemical compound . It’s related to a series of compounds that have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Synthesis Analysis

The synthesis of similar compounds involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis

The molecular structure of “4-Isopropoxy-2-methyl-6-(4-(phenylsulfonyl)piperazin-1-yl)pyrimidine” can be analyzed using various techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis

The chemical reactions involving “4-Isopropoxy-2-methyl-6-(4-(phenylsulfonyl)piperazin-1-yl)pyrimidine” and similar compounds can be analyzed using various techniques .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Isopropoxy-2-methyl-6-(4-(phenylsulfonyl)piperazin-1-yl)pyrimidine” can be analyzed using various techniques.Wissenschaftliche Forschungsanwendungen

DNA Interactions

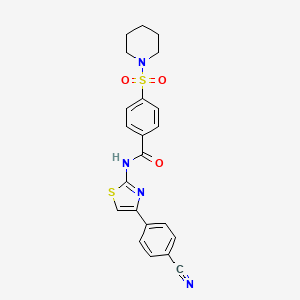

The study of Hoechst 33258, a synthetic dye related to the chemical structure , has provided significant insights into DNA interactions. This dye, known for its strong binding to the minor groove of double-stranded B-DNA, has facilitated the development of drugs targeting DNA sequences. Its analogs are used in radioprotection and as topoisomerase inhibitors, highlighting the potential of similar compounds for rational drug design and molecular investigation of DNA recognition and binding processes (Issar & Kakkar, 2013).

Drug Metabolism

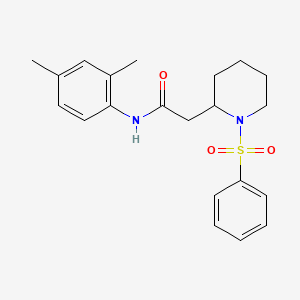

Arylpiperazine derivatives, including compounds similar to the one , undergo extensive metabolism involving CYP3A4-dependent N-dealkylation. These derivatives are clinically applied in treating conditions such as depression, psychosis, or anxiety. Their metabolites, primarily biotransformed by CYP2D6, display a variety of effects related to serotonin receptors, highlighting the importance of understanding their metabolic pathways for drug development (Caccia, 2007).

Synthesis Methodologies

Research into chiral sulfinamides, particularly tert-butanesulfinamide, has revolutionized the stereoselective synthesis of amines and their derivatives. This methodology provides access to diverse N-heterocycles, including piperidines and pyrrolidines, which are pivotal in many natural products and therapeutic compounds. Such synthetic advancements underscore the importance of exploring novel synthetic routes and methodologies for drug discovery (Philip et al., 2020).

Biological Activities

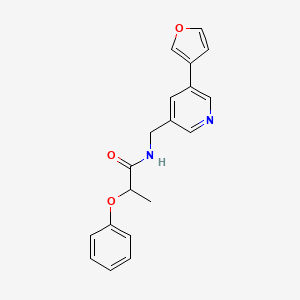

Pyrimidine derivatives, as part of the chemical structure , are known for their wide range of pharmacological activities, including antiviral, psychotropic, antimicrobial, antitumor, and antiparasitic effects. This diversity makes pyrimidine a promising scaffold for developing new biologically active compounds, furthering our understanding of structure-activity relationships and potentially leading to the discovery of novel therapeutic agents (Chiriapkin, 2022).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[4-(benzenesulfonyl)piperazin-1-yl]-2-methyl-6-propan-2-yloxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O3S/c1-14(2)25-18-13-17(19-15(3)20-18)21-9-11-22(12-10-21)26(23,24)16-7-5-4-6-8-16/h4-8,13-14H,9-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQGROVDHBPZEQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Isopropoxy-2-methyl-6-(4-(phenylsulfonyl)piperazin-1-yl)pyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1-(2-(3,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2460173.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2460175.png)

![2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2460178.png)

![N-(4-chlorophenyl)-5-methyl-7-(4-(methylthio)phenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2460181.png)

![2-(4-chlorobenzamido)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2460182.png)

![N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-N-(2-methoxybenzyl)amine](/img/structure/B2460183.png)

![2-[(5-Cyanopyridin-2-yl)(methyl)amino]acetic acid](/img/structure/B2460184.png)

![7-aminopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B2460186.png)

![3-[2-Fluoro-4-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B2460187.png)

![Methyl 2-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}benzoate](/img/structure/B2460194.png)

![3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;hydrochloride](/img/structure/B2460195.png)